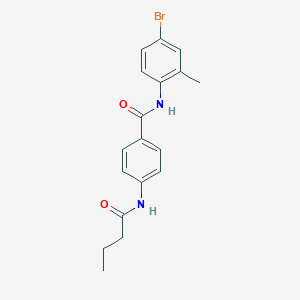
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research. BMB belongs to the class of benzamides and is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has several advantages as a research tool. It is a potent inhibitor of HDACs and exhibits a broad range of biological activities. However, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide also has some limitations. It is a relatively complex molecule, which makes its synthesis challenging. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. One area of interest is the development of more efficient synthesis methods for N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide and its analogs. Another area of interest is the identification of the specific HDAC isoforms that are inhibited by N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. Furthermore, the potential use of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation. Finally, the development of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide-based probes for imaging and diagnostic purposes is also an area of interest.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is a chemical compound that has gained significant attention in scientific research. It exhibits a broad range of biological activities and has potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can be synthesized through a multistep process. The first step involves the preparation of 4-bromo-2-methylacetanilide, which is then reacted with butyric anhydride to produce N-(4-bromo-2-methylphenyl)-4-butanoylacetanilide. This intermediate product is then treated with ammonium hydroxide to obtain N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Furthermore, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been found to have antiviral activity against the herpes simplex virus.
properties
Product Name |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
|---|---|
Molecular Formula |
C18H19BrN2O2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-3-4-17(22)20-15-8-5-13(6-9-15)18(23)21-16-10-7-14(19)11-12(16)2/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
FSWKQSTYEJKBNX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)


![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)

![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

